Inarigivir - 475650-36-3

Inarigivir

Catalog Number: EVT-270902
CAS Number: 475650-36-3
Molecular Formula: C20H26N7O10PS
Molecular Weight: 587.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Inarigivir, formerly known as SB 9200, is a small molecule classified as a dinucleotide derived from the small molecule nucleic acid hybrid (SMNH)® platform. [] It functions as an agonist for both the retinoic acid-inducible gene I (RIG-I) and nucleotide-binding oligomerization domain-containing protein 2 (NOD2) receptors. [] In scientific research, Inarigivir serves as a valuable tool for investigating the roles of RIG-I and NOD2 signaling pathways in various cellular processes, particularly those related to innate immunity and antiviral responses. []

Tenofovir

  • Compound Description: Tenofovir is a nucleoside analogue reverse transcriptase inhibitor (NRTI) widely used to treat chronic hepatitis B (HBV) infection. It acts by inhibiting the reverse transcription of viral RNA into DNA, thus suppressing HBV replication [, ].
  • Relevance: Tenofovir is frequently used in combination with Inarigivir in clinical trials to achieve a functional cure for HBV infection []. While Tenofovir effectively suppresses HBV DNA replication, it rarely leads to HBsAg loss. Inarigivir, on the other hand, acts as an immunomodulator, potentially inducing an immune response against HBV. Therefore, combining these two drugs with different mechanisms of action is a promising therapeutic strategy for achieving a functional cure for HBV.

Nivolumab

  • Compound Description: Nivolumab is a monoclonal antibody that blocks the programmed cell death protein 1 (PD-1) receptor. It is classified as an immune checkpoint inhibitor, enhancing the immune system's ability to recognize and eliminate virus-infected cells [].
  • Relevance: Similar to Inarigivir, Nivolumab aims to boost the immune response against HBV. Research suggests that combining therapeutic vaccines with Nivolumab might increase the chances of achieving a functional cure for HBV infection []. While Inarigivir primarily functions by activating innate immunity pathways, Nivolumab targets the adaptive immune system by blocking the PD-1 pathway, highlighting their complementary roles in HBV treatment.

JNJ-3989 (ARO-HBV)

  • Compound Description: JNJ-3989 is a small interfering RNA (siRNA) therapeutic agent targeting HBV RNA. It works by degrading viral RNA, thereby inhibiting viral protein production, including HBsAg [, ].
  • Relevance: JNJ-3989 and Inarigivir represent two different antiviral strategies being investigated for HBV treatment. JNJ-3989 directly targets HBV RNA, while Inarigivir functions as an immunomodulator. These compounds are being explored both independently and in combination with other therapies, including each other, to enhance HBV treatment outcomes [].

VIR-3434

  • Compound Description: VIR-3434 is a monoclonal antibody that targets a conserved antigenic loop on the HBsAg. This targeting has two primary effects: it inhibits the entry of HBV into host cells and promotes the reduction of circulating HBsAg, potentially enhancing T cell stimulation [].

Pegylated interferon alfa (Peg-IFN-α)

  • Compound Description: Peg-IFN-α is a widely used treatment for chronic HBV infection. It is a long-acting interferon with antiviral and immunomodulatory properties, stimulating the immune system to fight HBV infection [, ].
  • Relevance: Both Inarigivir and Peg-IFN-α demonstrate immunomodulatory effects against HBV, but they achieve this through different mechanisms. Peg-IFN-α broadly stimulates the immune system, while Inarigivir specifically activates the RIG-I and NOD2 pathways. Researchers are exploring combination therapies involving Inarigivir and Peg-IFN-α to maximize immune system activation and potentially improve HBsAg loss rates compared to monotherapy with either drug [, ].
Source and Classification

Inarigivir is classified as a nucleoside analog and is derived from modifications of existing antiviral compounds. Its development is part of a broader effort to find effective treatments for chronic hepatitis B, a condition that affects millions globally. The compound is synthesized through a series of chemical reactions that modify nucleoside structures to enhance their antiviral properties.

Synthesis Analysis

Methods and Technical Details

The synthesis of Inarigivir involves several key steps:

  1. Starting Material: The synthesis begins with a suitable nucleoside precursor.
  2. Chemical Modifications: Various chemical modifications are applied to the nucleoside to enhance its pharmacological properties. This includes the introduction of substituents that improve its stability and efficacy against the hepatitis B virus.
  3. Purification: Following synthesis, the compound undergoes purification processes such as chromatography to isolate the desired product from by-products.

The detailed synthesis pathway can be visualized in chemical diagrams available in scientific literature, illustrating each step and the reagents used .

Molecular Structure Analysis

Structure and Data

Inarigivir's molecular structure features a modified nucleoside framework that allows it to interact effectively with viral components. The compound has a molecular formula of C₁₃H₁₅N₅O₄P and a molecular weight of approximately 325.27 g/mol. Its structural characteristics include:

  • A ribose sugar backbone.
  • Phosphate group contributing to its nucleoside analog properties.
  • Specific functional groups that enhance binding affinity to viral targets.

The three-dimensional structure can be analyzed using computational modeling techniques, which predict its interaction with viral proteins .

Chemical Reactions Analysis

Reactions and Technical Details

Inarigivir undergoes various chemical reactions during its synthesis, primarily involving nucleophilic substitutions and phosphorylations. These reactions are critical for forming the active moieties that confer antiviral activity. The compound's mechanism includes:

  • Phosphorylation: Essential for converting Inarigivir into its active triphosphate form, which is necessary for incorporation into viral RNA.
  • Nucleophilic Attack: Key reactions involve nucleophilic attacks on electrophilic centers within the viral replication machinery.

These reactions are crucial for understanding how Inarigivir exerts its antiviral effects and can be optimized for better efficacy .

Mechanism of Action

Process and Data

Inarigivir operates primarily through the activation of innate immune pathways. It stimulates RIG-I-like receptors, leading to:

  • Interferon Production: Increased production of type I interferons, which play a vital role in antiviral immunity.
  • Enhanced Antigen Presentation: Activation of antigen-presenting cells enhances T cell responses against infected cells.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Inarigivir exhibits several notable physical and chemical properties:

  • Solubility: The compound is soluble in water and organic solvents, which is advantageous for formulation into oral or injectable therapies.
  • Stability: It demonstrates stability under physiological conditions, making it suitable for therapeutic use.
  • pH Sensitivity: The compound's efficacy can be influenced by pH levels, highlighting the importance of formulation considerations.

These properties are essential for developing effective delivery systems and optimizing therapeutic regimens .

Applications

Scientific Uses

Inarigivir is primarily studied for its application in treating chronic hepatitis B virus infection. Its unique mechanism of action makes it a candidate for combination therapies aimed at achieving functional cures. Additionally, research continues into its potential uses in other viral infections where immune modulation could enhance treatment efficacy.

The ongoing clinical trials are focused on assessing Inarigivir's effectiveness in reducing hepatitis B surface antigen levels and improving patient outcomes .

Properties

CAS Number

475650-36-3

Product Name

Inarigivir

IUPAC Name

1-[(2R,3R,4R,5R)-4-[[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione

Molecular Formula

C20H26N7O10PS

Molecular Weight

587.5 g/mol

InChI

InChI=1S/C20H26N7O10PS/c1-33-16-15(10(5-28)36-19(16)26-3-2-12(30)25-20(26)31)37-38(32,39)34-6-11-9(29)4-13(35-11)27-8-24-14-17(21)22-7-23-18(14)27/h2-3,7-11,13,15-16,19,28-29H,4-6H2,1H3,(H,32,39)(H2,21,22,23)(H,25,30,31)/t9-,10+,11+,13+,15+,16+,19+,38?/m0/s1

InChI Key

LYMICVBGNUEHGE-FUQPUAIBSA-N

SMILES

COC1C(C(OC1N2C=CC(=O)NC2=O)CO)OP(=S)(O)OCC3C(CC(O3)N4C=NC5=C(N=CN=C54)N)O

Solubility

Soluble in DMSO

Synonyms

Inarigivir; ORI-9020; ORI 9020; ORI9020; SB-40; SB-9000; SB9000, SB-9000.

Canonical SMILES

COC1C(C(OC1N2C=CC(=O)NC2=O)CO)OP(=S)(O)OCC3C(CC(O3)N4C=NC5=C(N=CN=C54)N)O

Isomeric SMILES

CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CO)OP(=S)(O)OC[C@@H]3[C@H](C[C@@H](O3)N4C=NC5=C(N=CN=C54)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.